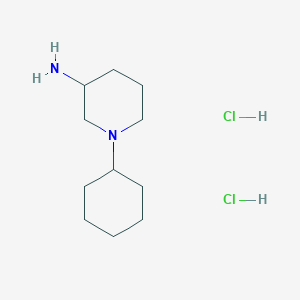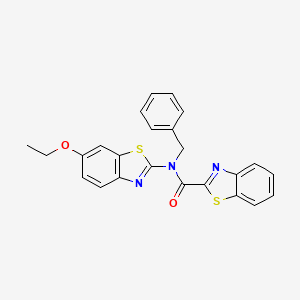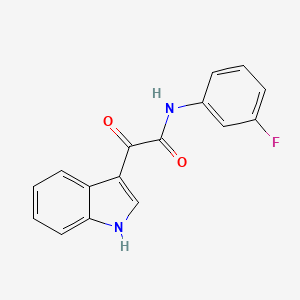![molecular formula C11H13N3O B2775930 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile CAS No. 1248062-45-4](/img/structure/B2775930.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound with a molecular formula of C11H13N3O. This compound is characterized by the presence of a pyridine ring substituted with a nitrile group at the 4-position and a pyrrolidine ring substituted with a hydroxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-[2-(Formyl)pyrrolidin-1-yl]pyridine-4-carbonitrile or 2-[2-(Carboxyl)pyrrolidin-1-yl]pyridine-4-carbonitrile.
Reduction: Formation of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-amine.
Substitution: Formation of halogenated derivatives such as 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3-chloropyridine-4-carbonitrile.
科学的研究の応用
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, alteration of gene expression, or modulation of cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-methanol
- 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-amine
Uniqueness
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile is unique due to the presence of both a nitrile group and a hydroxymethyl-substituted pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(14)8-15/h3-4,6,10,15H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSBTKOMUOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
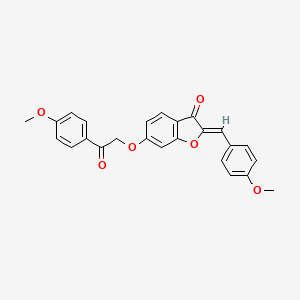
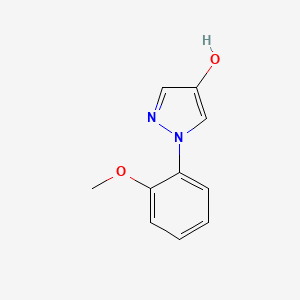
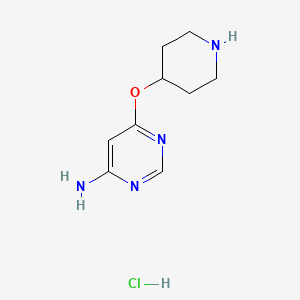
![2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/new.no-structure.jpg)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
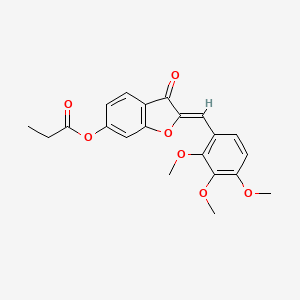
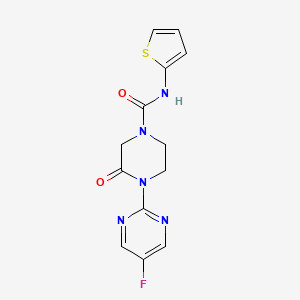
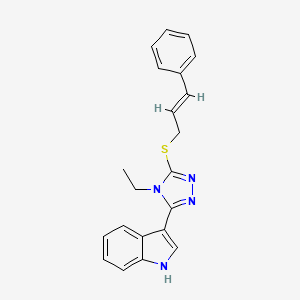
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)
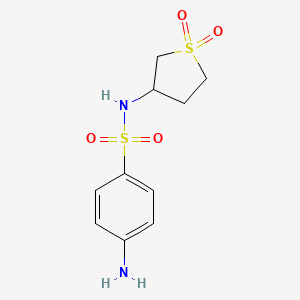
![8-(4-ethoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)
